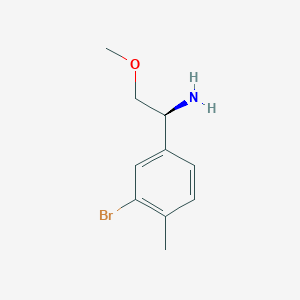
(S)-1-(3-Bromo-4-methylphenyl)-2-methoxyethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-Bromo-4-methylphenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a bromine atom, a methyl group, and a methoxy group attached to an ethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromo-4-methylphenyl)-2-methoxyethanamine typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.
Methoxylation: The brominated intermediate is then subjected to methoxylation to introduce a methoxy group at the 2-position.
Amination: Finally, the compound undergoes amination to attach the ethanamine group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination, methoxylation, and amination reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(3-Bromo-4-methylphenyl)-2-methoxyethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
(S)-1-(3-Bromo-4-methylphenyl)-2-methoxyethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (S)-1-(3-Bromo-4-methylphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-methylaniline: Shares a similar brominated and methylated phenyl structure.
(S)-(3-Bromo-4-methylphenyl)(cyclopropyl)methanamine: Contains a cyclopropyl group instead of a methoxy group.
3-Bromo-4-methylbenzoic acid: Has a carboxylic acid group instead of an ethanamine group.
Uniqueness
(S)-1-(3-Bromo-4-methylphenyl)-2-methoxyethanamine is unique due to the presence of both a methoxy group and an ethanamine group, which confer distinct chemical and biological properties compared to its similar compounds.
Eigenschaften
Molekularformel |
C10H14BrNO |
|---|---|
Molekulargewicht |
244.13 g/mol |
IUPAC-Name |
(1S)-1-(3-bromo-4-methylphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C10H14BrNO/c1-7-3-4-8(5-9(7)11)10(12)6-13-2/h3-5,10H,6,12H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
UNQGAYASZLQYIF-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)[C@@H](COC)N)Br |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(COC)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12975396.png)

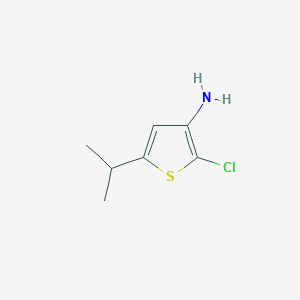

![3-Methylbenzo[b]thiophene-2-carbohydrazide](/img/structure/B12975432.png)
![Ethyl (1S,2R,3S,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12975436.png)
![(1R,3AS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxamide](/img/structure/B12975437.png)
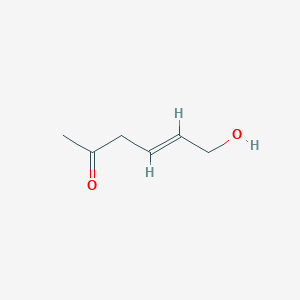
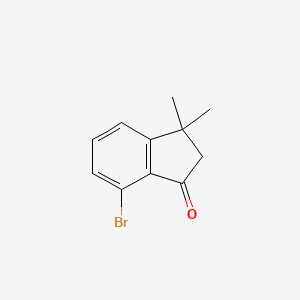
![7-Ethynyl-3-((4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12975451.png)
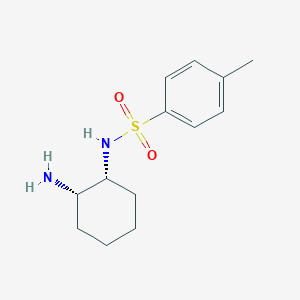
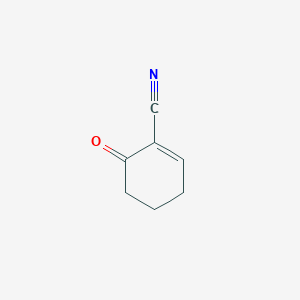
![tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B12975468.png)
